molecular formula C13H18N2O3 B14513641 N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine CAS No. 62750-07-6

N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine

Cat. No.: B14513641
CAS No.: 62750-07-6
M. Wt: 250.29 g/mol
InChI Key: VJDOCTGEEXQWOD-UHFFFAOYSA-N
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Description

N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine is an organic compound that belongs to the class of glycine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine typically involves the reaction of 3-ethylphenylamine with dimethylcarbamoyl chloride, followed by the introduction of a glycine moiety. The reaction conditions may include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(Dimethylcarbamoyl)-N-phenylglycine
  • N-(Dimethylcarbamoyl)-N-(4-methylphenyl)glycine
  • N-(Dimethylcarbamoyl)-N-(2-chlorophenyl)glycine

Uniqueness

N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine is unique due to the presence of the 3-ethylphenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

62750-07-6

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-[N-(dimethylcarbamoyl)-3-ethylanilino]acetic acid

InChI

InChI=1S/C13H18N2O3/c1-4-10-6-5-7-11(8-10)15(9-12(16)17)13(18)14(2)3/h5-8H,4,9H2,1-3H3,(H,16,17)

InChI Key

VJDOCTGEEXQWOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)O)C(=O)N(C)C

Origin of Product

United States

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